C26H52N2O4
Oleamidopropyl dimethylamine lactate
CAS No.: 69898-44-8
Cat. No.: VC17103641
Molecular Formula: C23H46N2O.C3H6O3
C26H52N2O4
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69898-44-8 |
|---|---|
| Molecular Formula | C23H46N2O.C3H6O3 C26H52N2O4 |
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide;2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C23H46N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h11-12H,4-10,13-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6)/b12-11-; |
| Standard InChI Key | VRTUIPADMRQBPL-AFEZEDKISA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
ODML is an amidoamine-based compound synthesized through the amidation of oleic acid with 3,3-dimethylaminopropylamine, followed by esterification with lactic acid. This process yields a molecule with distinct functional groups:
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A hydrophobic oleic acid-derived hydrocarbon chain.
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A hydrophilic dimethylaminopropylamine group.
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A lactate moiety contributing to solubility and stability.
The molecular formula is C₂₃H₄₆N₂O₃, with a molecular weight of 398.63 g/mol . Its IUPAC name is (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide lactate, reflecting the geometric isomerism of the oleic acid component .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₄₆N₂O₃ | |
| CAS Number | 109-28-4 (base compound) | |
| Solubility | Water-soluble (cationic form) | |
| Stability | pH-dependent; degrades at >50°C |
Synthesis and Industrial Production
Synthesis Pathway
ODML is synthesized in two stages:
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Amidation: Oleic acid reacts with 3,3-dimethylaminopropylamine to form oleamidopropyl dimethylamine.
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Esterification: The intermediate is treated with lactic acid to introduce the lactate group.
Critical parameters include temperature control (60–80°C) and pH adjustment (4.5–5.5) to prevent side reactions.
Scalability and Challenges
Industrial production faces challenges such as:
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Byproduct Formation: Excess lactic acid may lead to esterification of oleic acid, reducing yield.
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Purification: Removing unreacted amines requires fractional distillation or ion-exchange chromatography .
Functional Mechanisms and Performance
Surfactant Activity
ODML reduces surface tension at concentrations as low as 0.1%, enabling efficient dirt dispersion and foaming . Its cationic nature promotes adsorption onto keratin in hair, reducing static and improving manageability.
Conditioning Efficacy
In vitro studies demonstrate ODML’s ability to increase hair tensile strength by 15–20% compared to untreated controls. This is attributed to electrostatic interactions between the cationic surfactant and anionic hair proteins .
Applications Across Industries
Table 2: Industrial and Cosmetic Uses of ODML
Emerging Uses
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Petroleum Additives: ODML serves as a corrosion inhibitor in lubricants, reducing wear by 30–40% .
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Flotation Agents: Enhances quartz sand separation in mining operations via selective adsorption .
| Hazard Category | Classification | Source |
|---|---|---|
| Skin Corrosion/Irritation | Category 1 (18.2% of reports) | |
| Eye Damage | Category 1 (92.3%) | |
| Aquatic Toxicity | Acute/Chronic 1 |
Regulatory Status
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